2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of an iodine atom on the phenyl ring, a trifluoromethyl group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the iodination of a phenyl ring followed by the introduction of a trifluoromethyl group. The benzimidazole core is then constructed through cyclization reactions. Specific reagents and catalysts, such as [bis(trifluoroacetoxy)iodo]benzene, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Known for its use as a tetrazolium salt in biological assays.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Used in synthetic chemistry for coupling reactions.
Uniqueness
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
CAS No. |
919794-88-0 |
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Molecular Formula |
C20H12F3IN2 |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1-phenyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C20H12F3IN2/c21-20(22,23)14-8-11-18-17(12-14)25-19(13-6-9-15(24)10-7-13)26(18)16-4-2-1-3-5-16/h1-12H |
InChI Key |
BSVDNBLHODJNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)N=C2C4=CC=C(C=C4)I |
Origin of Product |
United States |
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